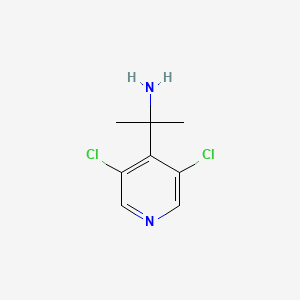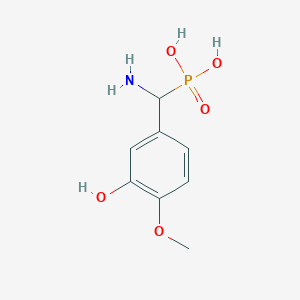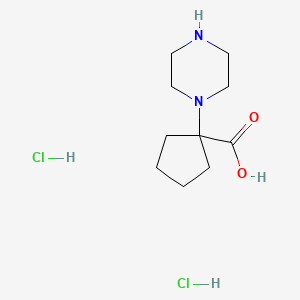
1-(Piperazin-1-yl)cyclopentane-1-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(piperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride is a chemical compound that features a cyclopentane ring substituted with a piperazine moiety and a carboxylic acid group, further modified with two hydrochloride ions. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Piperazine Addition: The cyclopentanone undergoes a reaction with piperazine in the presence of a suitable catalyst, such as a strong acid or base, to form the piperazine-substituted cyclopentane.
Carboxylation: The intermediate is then subjected to carboxylation, often using reagents like carbon dioxide under high pressure and temperature.
Dihydrochloride Formation: Finally, the carboxylic acid group is converted to its dihydrochloride salt by treating with hydrochloric acid.
Industrial Production Methods: Industrial production involves scaling up the above synthetic route, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and filtration processes. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclopentane ring to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and strong bases or acids for nucleophilic substitution reactions.
Major Products Formed:
Oxidation products include cyclopentanone derivatives.
Reduction products include cyclopentanol and other reduced forms.
Substitution products include various alkylated or arylated piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a ligand in biochemical studies, interacting with various receptors and enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(piperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The piperazine moiety often acts as a chelating agent, binding to metal ions or interacting with amino acid residues in proteins. The carboxylic acid group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride
Piperazine-1-carboxylic acid derivatives
Piperazine-containing drugs like trimetazidine and ranolazine
Uniqueness: 1-(piperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride is unique due to its cyclopentane ring, which provides a different spatial arrangement and reactivity compared to its cyclopropane analogs. This structural difference can lead to distinct biological and chemical properties, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
2803863-62-7 |
|---|---|
Formule moléculaire |
C10H20Cl2N2O2 |
Poids moléculaire |
271.18 g/mol |
Nom IUPAC |
1-piperazin-1-ylcyclopentane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H18N2O2.2ClH/c13-9(14)10(3-1-2-4-10)12-7-5-11-6-8-12;;/h11H,1-8H2,(H,13,14);2*1H |
Clé InChI |
OFUCXQSPBUSOMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C(=O)O)N2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


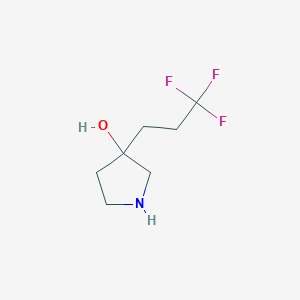
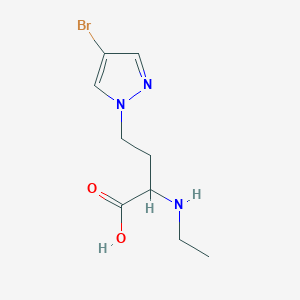
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
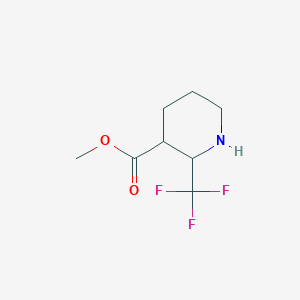


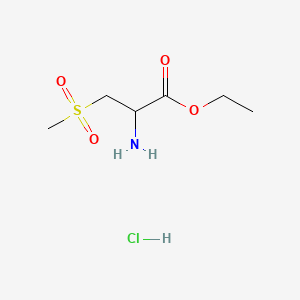
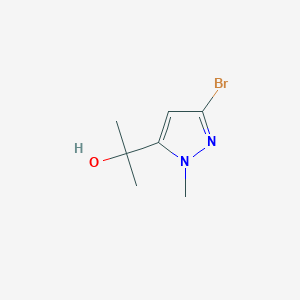
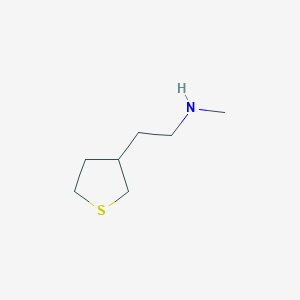
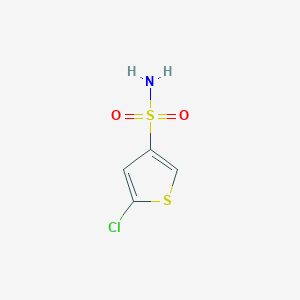
![8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15318324.png)

